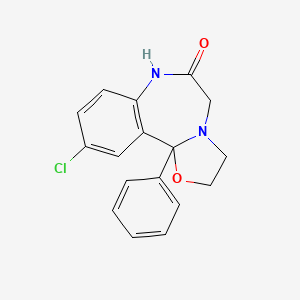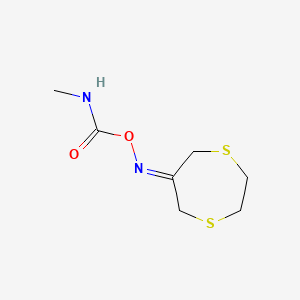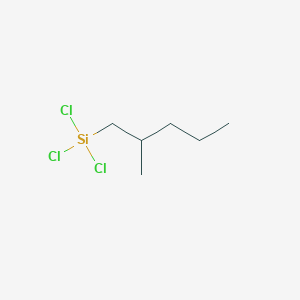
4'-Nitro-2-(piperidinoimino)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Nitro-alpha-(piperidinoimino)acetophenone is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a piperidinoimino group attached to the alpha position of the acetophenone moiety. It is a derivative of acetophenone and piperidine, making it a valuable compound in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-alpha-(piperidinoimino)acetophenone typically involves the reaction of 4-nitroacetophenone with piperidine under specific conditions. One common method is the condensation reaction between 4-nitroacetophenone and piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4’-Nitro-alpha-(piperidinoimino)acetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the industrial production process to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Nitro-alpha-(piperidinoimino)acetophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4’-Amino-alpha-(piperidinoimino)acetophenone.
Reduction: Formation of 4’-Nitro-alpha-(piperidinoimino)phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Nitro-alpha-(piperidinoimino)acetophenone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4’-Nitro-alpha-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinoimino group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Amino-alpha-(piperidinoimino)acetophenone: A reduced form of the compound with an amino group instead of a nitro group.
4’-Nitro-alpha-(morpholinoimino)acetophenone: A similar compound with a morpholine ring instead of a piperidine ring.
4’-Nitro-alpha-(pyrrolidinoimino)acetophenone: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4’-Nitro-alpha-(piperidinoimino)acetophenone is unique due to the presence of both a nitro group and a piperidinoimino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
25561-34-6 |
|---|---|
Molekularformel |
C13H15N3O3 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
(2E)-1-(4-nitrophenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C13H15N3O3/c17-13(10-14-15-8-2-1-3-9-15)11-4-6-12(7-5-11)16(18)19/h4-7,10H,1-3,8-9H2/b14-10+ |
InChI-Schlüssel |
UIUAGFSGKHCAHV-GXDHUFHOSA-N |
Isomerische SMILES |
C1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


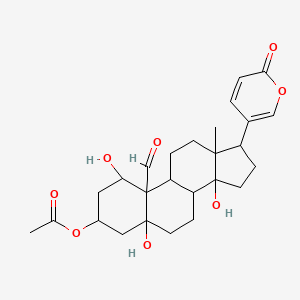
![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
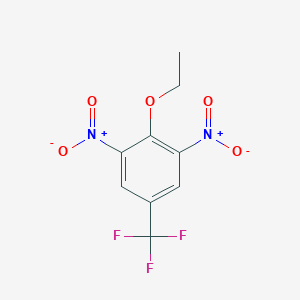
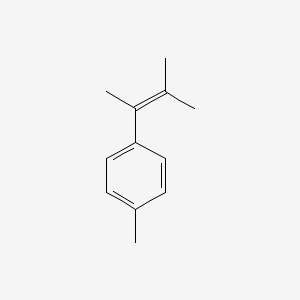

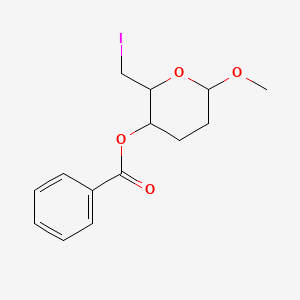
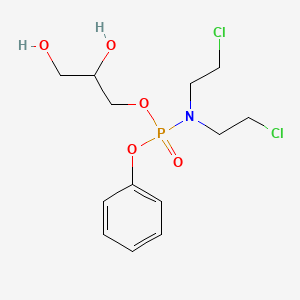
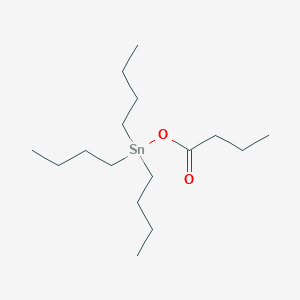
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)


